molecular formula C6H12ClNO B13497002 [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Cat. No.: B13497002
M. Wt: 149.62 g/mol
InChI Key: ULAWEAQFJOWZSR-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a chiral bicyclic compound featuring a fused cyclopropane and pyrrolidine-like ring system. Its molecular formula is C₆H₁₂ClNO (molecular weight: 149.62 g/mol), with a hydroxymethyl group attached to the 1-position of the 3-azabicyclo[3.1.0]hexane scaffold. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound is primarily utilized as a building block in drug discovery, particularly for central nervous system (CNS) agents and enzyme inhibitors due to its rigid bicyclic framework and stereochemical precision .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1

InChI Key

ULAWEAQFJOWZSR-IBTYICNHSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)CO.Cl

Canonical SMILES

C1C2C1(CNC2)CO.Cl

Origin of Product

United States

Preparation Methods

Method 1: Cycloaddition and Ring Construction

  • Approach: The core can be assembled via 1,3-dipolar cycloaddition reactions involving azomethine ylides or related intermediates, which are then cyclized to form the azabicyclo[3.1.0]hexane ring system.

  • Reaction Conditions:

    • Solvent screening indicates that aprotic solvents such as acetonitrile, 1,4-dioxane, and DMF at 65°C favor cycloaddition yields (Table 1 from reference).
    • Reactions are typically conducted at temperatures around 65°C for 12-24 hours.
  • Catalysts and Reagents:

    • Metal catalysts like palladium on carbon (Pd/C) are used for hydrogenation or deprotection steps.
    • Dipolar cycloaddition reagents include chlorosulfonyl isocyanate or analogous compounds.

Method 2: Methylation of 2-Azabicyclo[3.1.0]hexan-3-one

  • Procedure:

    • Starting from 2-azabicyclo[3.1.0]hexan-3-one, methylation at the 3-position is achieved using methyl iodide (MeI) in acetonitrile with cesium carbonate (Cs₂CO₃) as base.
    • The mixture is heated at 75°C for 12 hours, yielding methylated derivatives (reference).
  • Reaction Data:

Step Reagents Solvent Temperature Time Yield
Methylation 2-Azabicyclo[3.1.0]hexan-3-one + MeI Acetonitrile 75°C 12 hrs 82%

Functionalization to Methanol Derivative

The subsequent step involves converting the methylated azabicyclic compound into the corresponding methanol derivative, which is often achieved through reduction or nucleophilic substitution.

Method 3: Reduction to Alcohol

  • Procedure:

    • The methylated intermediate is subjected to reduction conditions, typically using hydride reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C under hydrogen atmosphere).
    • The process converts the ketone or related functional groups into the primary alcohol, yielding [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol .
  • Reaction Conditions:

    • Hydrogenation in methanol or ethanol at room temperature or slightly elevated temperatures (~25-50°C).
    • Reaction times vary from 2 to 6 hours depending on the reagent and conditions.

Method 4: Nucleophilic Substitution

  • Alternative Approach:
    • Direct nucleophilic substitution at the 1-position with formaldehyde derivatives or via halogen intermediates, followed by hydrolysis to form the methanol group.

Salt Formation: Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt for stability and solubility.

  • Procedure:

    • The free base is dissolved in a suitable solvent like diethyl ether or ethanol.
    • Hydrochloric acid gas or an aqueous HCl solution is bubbled through or added dropwise at low temperature (~0°C).
    • The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
  • Data Table:

Step Reagents Solvent Temperature Yield Notes
Salt Formation HCl gas or aqueous HCl Ethanol or diethyl ether 0°C Quantitative Crystallization of the hydrochloride salt

Supporting Data and Reaction Conditions from Literature

  • Patents and Research Articles:

    • A patent (reference) describes an improved process involving hydrogenation of azabicyclic ketones using Pd/C in solvents like acetonitrile or methanol at 0-50°C, with reaction times around 2 hours, leading to the amino alcohol intermediate.

    • Another synthesis (reference) highlights the methylation of 2-azabicyclo[3.1.0]hexan-3-one with methyl iodide in acetonitrile, followed by reduction to the alcohol, and salt formation.

  • Reaction Data Summary:

Step Reagents Conditions Yield References
Core synthesis Cycloaddition / ring closure 65°C, aprotic solvent Variable ,
Methylation MeI, Cs₂CO₃ Acetonitrile, 75°C 82%
Reduction to alcohol NaBH₄ or Pd/C Room temp, 2-6 hrs High ,
Hydrochloride salt HCl gas 0°C, solvent-dependent Quantitative

Summary of the Overall Preparation Strategy

Stage Key Reactions Conditions Yield/Remarks
1. Core synthesis Cycloaddition or ring construction 65°C, aprotic solvents Variable, optimized for high yield
2. Functionalization Methylation at 3-position MeI, Cs₂CO₃, 75°C ~82% yield
3. Conversion to methanol Reduction with Pd/C or NaBH₄ Room temp Near quantitative
4. Salt formation Hydrochloric acid treatment 0°C Quantitative, crystalline salt

Chemical Reactions Analysis

Types of Reactions

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the bicyclic ring system.

    Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of N-substituted derivatives.

Scientific Research Applications

[(1S,5S)-3-azabicyclo[31

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride exerts its effects is not fully understood. its structure suggests that it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The nitrogen atom and hydroxyl group can form hydrogen bonds with target molecules, potentially affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Applications Reference
This compound C₆H₁₂ClNO -CH₂OH at C1 149.62 95–97% CNS drug intermediates, chiral synthons
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (1092506-35-8) C₆H₁₂ClNO -CH₂OH at C2 149.62 95% Similar to target compound; stereoisomerism affects receptor binding
[(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol (1330003-83-2) C₇H₁₃NO -CH₂OH at C6, -CH₃ at N3 135.19 N/A Increased lipophilicity; potential for blood-brain barrier penetration
(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (862713-83-5) C₅H₁₀ClNO -OH at C6 135.59 95% Reduced steric bulk; altered solubility profile
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (565456-77-1) C₁₀H₁₆ClNO₂ -COOCH₃ at C2, -CH(CH₃)₂ at C6 217.69 97% Ester group enhances metabolic stability; used in prodrug design

Commercial and Industrial Considerations

  • Purity and Pricing: High-purity (>95%) batches of this compound are commercially available (e.g., Combi-Blocks, Santa Cruz Biotechnology), with prices escalating for bulk quantities (e.g., $2,570 for 250 mg vs. $5,665 for 1 g) .
  • Stereochemical Complexity : Rel-Configured analogs (e.g., CAS 1788041-43-9) are marketed as racemic mixtures, underscoring the importance of enantiopure synthesis for therapeutic specificity .

Biological Activity

Introduction

The compound [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a bicyclic amine derivative notable for its unique three-dimensional structure, which includes a nitrogen atom within one of the rings. This structural characteristic contributes to its potential biological activities, making it an interesting candidate for pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Neuroactivity : Compounds in this class may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anticholinergic Effects : Some derivatives have shown promise in modulating cholinergic activity, which could be beneficial in treating conditions like Alzheimer's disease.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against pathogens such as Staphylococcus aureus and E. coli.

Predictive Modeling

Utilizing predictive modeling tools like PASS (Prediction of Activity Spectra for Substances), researchers can assess the biological activity spectrum based on structural characteristics. Such tools indicate promising therapeutic applications across various fields.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructureBiological Activity
2-Methylpiperidine2-MethylpiperidineNeuroactive
3-Azabicyclo[3.2.0]octane3-Azabicyclo[3.2.0]octaneAnalgesic
QuinuclidineQuinuclidineAnticholinergic

The specific stereochemistry and functional groups present in this compound may confer unique pharmacological properties not found in other bicyclic amines.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related bicyclic compounds, this compound demonstrated significant antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was found to be as low as 62.5 µg/mL, indicating its potential as an effective antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of bicyclic amines similar to this compound, revealing that these compounds could act as partial agonists at serotonin receptors (5-HT). This property suggests potential applications in treating mood disorders and anxiety.

Q & A

Q. What are the key synthetic routes for [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions starting from bicyclic amine precursors. One validated route uses tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate as a precursor, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . Key parameters include:

  • Solvent choice : Dichloromethane (DCM) is often used for its inertness and ability to dissolve intermediates.
  • Purification : Column chromatography (e.g., silica gel with methanol/DCM gradients) ensures high purity (>95%).
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., HCl concentration) and reaction time (12–24 hours) minimizes by-products like over-oxidized species .

Q. How is the stereochemistry of this compound confirmed, and what analytical methods are most reliable?

Stereochemical confirmation requires a combination of:

  • X-ray crystallography : Resolves absolute configuration at chiral centers (C1 and C5).
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish diastereotopic protons and carbons. For example, the methanol group (-CH2_2OH) shows splitting patterns at δ 3.5–4.0 ppm due to coupling with adjacent bicyclic hydrogens .
  • Polarimetry : Specific rotation ([α]D_D) comparisons with literature values validate enantiopurity .

Q. What are the critical solubility and stability parameters for handling this compound in aqueous and organic media?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form; poorly soluble in non-polar solvents (hexane).
  • Stability : Degrades under prolonged exposure to light or heat (>80°C). Storage at -20°C in desiccated conditions preserves integrity for >6 months .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with neurotransmitter receptors, and what experimental models validate these effects?

The (1S,5S) configuration enhances binding to GABAA_A and NMDA receptors, as shown in:

  • In vitro assays : Radioligand displacement studies (IC50_{50} values <10 μM for GABAA_A).
  • Molecular docking : The bicyclic scaffold aligns with receptor hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with GluN1 subunits .
  • In vivo models : Zebrafish neurobehavioral assays demonstrate dose-dependent modulation of locomotor activity (EC50_{50} = 15 mg/kg) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s enzymatic inhibition profile across different studies?

Discrepancies in inhibition data (e.g., conflicting IC50_{50} values for acetylcholinesterase) arise from:

  • Assay variability : Standardize protocols (e.g., Ellman’s method vs. fluorometric assays).
  • Enzyme source : Recombinant human enzymes vs. bovine-derived isoforms may differ in active-site residues.
  • Allosteric modulation : Use site-directed mutagenesis to identify non-competitive binding sites .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties while retaining the core bicyclic structure?

  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. nitro groups at C6) with logP and bioavailability.
  • MD simulations : Predict metabolic stability by assessing susceptibility to cytochrome P450 oxidation.
  • In silico toxicity screening : Rule out hepatotoxicity risks using platforms like Derek Nexus .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
Precursortert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylateMinimizes side reactions
HCl Concentration2.0 M in methanolEnsures complete salt formation
Purification MethodSilica gel chromatography (MeOH:DCM = 1:9)Achieves >95% purity

Table 2: Comparative Bioactivity of Stereoisomers

StereoisomerGABAA_A IC50_{50} (μM)NMDA Receptor Binding (Ki, nM)Reference
(1S,5S)8.2 ± 1.1120 ± 15
(1R,5R)>100>500

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.